molecular formula C14H22N2O3S B4703466 5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide

5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide

Cat. No. B4703466
M. Wt: 298.40 g/mol
InChI Key: DJMFANIZBBIFNV-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide, also known as DASB, is a chemical compound that is commonly used in scientific research to study the serotonin transporter system. This compound has been found to be highly effective in binding to the serotonin transporter, making it a valuable tool for studying the function of this system in the brain.

Mechanism of Action

5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide works by binding to the serotonin transporter protein, which is responsible for removing serotonin from the synaptic cleft between neurons. By binding to this protein, 5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide effectively blocks the reuptake of serotonin, leading to an increase in the levels of serotonin in the brain. This increase in serotonin can then be measured using imaging techniques, such as positron emission tomography (PET), allowing researchers to study the function of the serotonin transporter system in vivo.
Biochemical and Physiological Effects
The primary biochemical effect of 5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide is the inhibition of the serotonin transporter protein. This inhibition leads to an increase in the levels of serotonin in the brain, which can have a wide range of physiological effects. Serotonin is involved in several important processes, including mood regulation, appetite, and sleep. By modulating the levels of serotonin in the brain, 5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide can potentially be used to treat several psychiatric and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide in scientific research is its high affinity for the serotonin transporter protein. This high affinity allows for the accurate measurement of serotonin levels in the brain using imaging techniques, such as PET. Additionally, 5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide has been well-characterized in the scientific literature, making it a reliable tool for studying the serotonin transporter system.
One limitation of using 5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide in lab experiments is its relatively low selectivity for the serotonin transporter protein. 5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide has been found to bind to several other proteins in the brain, including the dopamine transporter and the norepinephrine transporter. This lack of selectivity can make it difficult to accurately measure serotonin levels in the brain, particularly in regions where other monoamine transporters are present.

Future Directions

There are several future directions for research involving 5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide. One potential area of research is the development of more selective serotonin transporter ligands that can accurately measure serotonin levels in the brain without binding to other monoamine transporters. Additionally, further research is needed to fully understand the physiological and biochemical effects of 5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide on the serotonin transporter system. Finally, the potential therapeutic applications of 5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide in the treatment of psychiatric and neurological disorders should be explored further.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-N-isobutyl-2-methylbenzamide is primarily used in scientific research to study the serotonin transporter system. This system plays a critical role in regulating the levels of serotonin in the brain, which is a neurotransmitter that is involved in a wide range of physiological and behavioral processes. By studying the function of the serotonin transporter system, researchers hope to gain a better understanding of the underlying mechanisms of several psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methyl-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-10(2)9-15-14(17)13-8-12(7-6-11(13)3)20(18,19)16(4)5/h6-8,10H,9H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMFANIZBBIFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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